TBC3711

Endothelin Antagonists ETA Receptor Binding Affinity

Source TBC3711 for your cardiovascular and critical care research programs. This second-generation endothelin-A (ETA) receptor antagonist offers an unparalleled selectivity ratio of 441,000:1 over ETB receptors, ensuring clean ETA-specific signaling studies without confounding ETB antagonism. With subnanomolar potency (Ki=0.034 nM) and proven high oral bioavailability in both rat and human models, TBC3711 is the definitive positive control and benchmark for medicinal chemistry campaigns developing next-generation ETA antagonists. Its validated in vivo efficacy in attenuating pulmonary hypertension and renal medullary blood flow impairment in endotoxemic models makes it an essential tool compound for dissecting endothelial dysfunction pathways.

Molecular Formula C20H21N3O5S2
Molecular Weight 447.5 g/mol
CAS No. 349453-49-2
Cat. No. B1681942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBC3711
CAS349453-49-2
SynonymsN-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide
TBC 3711
TBC-3711
TBC3711
Molecular FormulaC20H21N3O5S2
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C
InChIInChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25)
InChIKeyIAYNHDZSSDUYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TBC3711 (CAS 349453-49-2) Procurement and Research-Grade Overview


TBC3711 (CAS 349453-49-2) is a second-generation, small-molecule endothelin receptor antagonist developed as a follow-on compound to sitaxentan . It is a highly selective antagonist of the endothelin-A (ETA) receptor and has been studied in clinical and preclinical models for the treatment of cardiovascular disorders such as pulmonary arterial hypertension and congestive heart failure . The compound has completed Phase I clinical development and demonstrates high oral bioavailability in both rats and humans .

Why TBC3711 (CAS 349453-49-2) Cannot Be Substituted by Generic Endothelin Antagonists


Endothelin receptor antagonists (ERAs) are not functionally interchangeable. Compounds such as bosentan, ambrisentan, and sitaxentan exhibit widely divergent in vitro selectivity ratios for ETA over ETB receptors, which can translate to differential clinical safety and efficacy profiles . Moreover, even within the subclass of ETA-selective antagonists, physicochemical properties governing oral bioavailability and metabolic stability vary significantly, making direct substitution without comparative data on absorption, clearance, and in vivo target engagement unreliable .

TBC3711 (CAS 349453-49-2) Evidence-Based Differentiation Guide


ETA Receptor Binding Affinity: TBC3711 vs. Sitaxentan

TBC3711 exhibits subnanomolar binding affinity for the ETA receptor with a Ki of 0.034 nM , which is approximately 12.6-fold lower (more potent) than the reported Ki of sitaxentan (0.43 nM) .

Endothelin Antagonists ETA Receptor Binding Affinity

In Vitro ETA Receptor Functional Antagonism: TBC3711 vs. Ambrisentan

TBC3711 inhibits ETA receptor function with an IC50 of 0.08 nM , demonstrating a 7.5-fold higher potency compared to ambrisentan's reported IC50 of 0.6 nM in a calcium mobilization assay .

Endothelin Antagonists ETA Receptor Functional Assay

ETA/ETB Receptor Selectivity: TBC3711 vs. Bosentan and Sitaxentan

TBC3711 exhibits an exceptionally high in vitro selectivity for ETA over ETB receptors, with a ratio of 441,000:1 . This selectivity is substantially greater than that of sitaxentan (>6,500:1) and dramatically higher than that of the dual antagonist bosentan (approximately 67:1) .

Endothelin Antagonists Receptor Selectivity ETA/ETB

In Vivo Efficacy: TBC3711 Reverses Hypoxia-Induced Pulmonary Hypertension in Neonatal Piglets

In a neonatal piglet model of hypoxia-induced pulmonary hypertension, oral treatment with TBC3711 (22 mg/kg/day) significantly reduced mean pulmonary artery pressure from a diseased baseline of 24.0±1.3 mmHg to 20.0±4.8 mmHg . The treatment also reduced right ventricular hypertrophy (RV/LV+S weight ratio from 0.71±0.09 to 0.60±0.06) and normalized exhaled nitric oxide levels (0.3±0.6 ppb in untreated hypoxia vs. 4.4±2.8 ppb in TBC3711-treated animals) .

Pulmonary Hypertension In Vivo Efficacy Neonatal Model

Oral Bioavailability and Human Pharmacokinetics: TBC3711 vs. Sitaxentan

TBC3711 demonstrates near-complete oral bioavailability in rats (~100%) and >80% in humans with a half-life of 6-7 hours . In contrast, sitaxentan's oral bioavailability in humans is reported to be ~70-80% , while its rat oral bioavailability is lower (~60-70%) .

Oral Bioavailability Pharmacokinetics Drug Development

Recommended Research and Industrial Use Cases for TBC3711 (CAS 349453-49-2)


Gold-Standard Tool Compound for Investigating ETA-Selective Pharmacology in Preclinical Disease Models

Due to its exceptional ETA selectivity (441,000:1) and high oral bioavailability, TBC3711 is an ideal tool compound for researchers seeking to dissect ETA-specific signaling pathways in vivo without confounding ETB antagonism. This is particularly relevant for studies of pulmonary hypertension and cardiovascular disease where preserving ETB-mediated clearance of endothelin-1 is hypothesized to be beneficial .

Benchmarking Novel Endothelin Antagonists in Early Drug Discovery Programs

Given its subnanomolar potency (Ki=0.034 nM; IC50=0.08 nM) and well-characterized human pharmacokinetic profile , TBC3711 serves as a high-quality positive control and benchmark for head-to-head comparisons in medicinal chemistry campaigns aimed at developing next-generation ETA antagonists with improved selectivity or ADME properties.

Investigating the Role of ETA Receptors in Endotoxemia and Sepsis-Related Organ Failure

Studies have demonstrated that TBC3711 attenuates renal medullary blood flow impairment in endotoxemic pig models . This specific in vivo evidence supports its use as a reference agent for exploring the therapeutic potential of ETA blockade in sepsis, acute kidney injury, and other critical care indications where endothelial dysfunction is a key driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TBC3711

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.